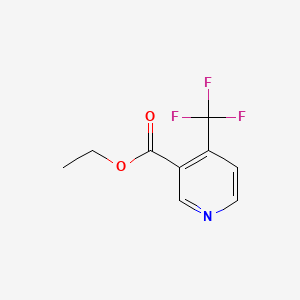
(+/-)-11-Nor-9-カルボキシ-デルタ9-THC-D9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 is a metabolite of delta9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is often used in forensic and clinical toxicology to detect cannabis use, as it is a major inactive metabolite excreted in urine .
科学的研究の応用
(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 has several scientific research applications:
Forensic Toxicology: Used as a biomarker for cannabis use in urine drug testing.
Clinical Toxicology: Helps in understanding the metabolism and excretion of delta9-tetrahydrocannabinol.
Pharmacokinetics: Studied to understand the pharmacokinetic profiles of cannabinoids.
Analytical Chemistry: Used as a standard in chromatographic methods for the detection and quantification of cannabinoids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 typically involves the oxidation of delta9-tetrahydrocannabinol. One common method includes the use of potassium permanganate as an oxidizing agent under acidic conditions . The reaction proceeds through the formation of 11-hydroxy-delta9-tetrahydrocannabinol, which is further oxidized to form the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using robust and scalable methods. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to ensure the purity and consistency of the product .
化学反応の分析
Types of Reactions
(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride for conversion to acid chlorides, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs that can be used for further chemical modifications .
作用機序
(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 does not exert psychoactive effects as it is an inactive metabolite. Its primary role is in the excretion of delta9-tetrahydrocannabinol from the body. The compound is formed through the oxidation of delta9-tetrahydrocannabinol to 11-hydroxy-delta9-tetrahydrocannabinol, followed by further oxidation to the carboxylic acid derivative .
類似化合物との比較
Similar Compounds
11-Hydroxy-delta9-tetrahydrocannabinol: An active metabolite with psychoactive effects.
Delta9-tetrahydrocannabinol: The primary psychoactive component of cannabis.
Delta8-tetrahydrocannabinol: A less potent analog of delta9-tetrahydrocannabinol.
Uniqueness
(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 is unique due to its role as a major inactive metabolite used in drug testing. Unlike its active counterparts, it does not contribute to the psychoactive effects of cannabis but serves as a reliable marker for cannabis consumption .
特性
CAS番号 |
136765-52-1 |
|---|---|
分子式 |
C21H28O4 |
分子量 |
353.5 g/mol |
IUPAC名 |
1-hydroxy-6,6-bis(trideuteriomethyl)-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/i1D3,2D3,3D3 |
InChIキー |
YOVRGSHRZRJTLZ-GQALSZNTSA-N |
SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O |
異性体SMILES |
[2H]C([2H])([2H])CCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)O)O |
正規SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O |
外観 |
A 100 µg/ml or 1 mg/ml solution in methanol |
同義語 |
(±)-11-nor-9-carboxy-Δ9-Tetrahydrocannabinol-d9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[cyclopropane-1,5'(6'H)-furo[2,3-d]pyrimidine]](/img/structure/B593843.png)
-methanone](/img/structure/B593844.png)

![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)




![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)



![(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B593866.png)
